1-(3,4-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3,4-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound featuring a chromeno[2,3-c]pyrrole core substituted with a 3,4-dimethoxyphenyl group at position 1 and a 2-(dimethylamino)ethyl chain at position 2. This scaffold is part of a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[2-(dimethylamino)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-24(2)11-12-25-20(14-9-10-17(28-3)18(13-14)29-4)19-21(26)15-7-5-6-8-16(15)30-22(19)23(25)27/h5-10,13,20H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBOTXGZEPLDTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole class of compounds, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the condensation of β-dicarbonyl compounds with amines. For example, a common method includes refluxing 3,4-dimethoxyacetophenone with dimethylformamide in an aromatic solvent. The yield from such reactions can vary but is often around 66% with a melting point near 123.7 °C .
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including:
- Antioxidant Activity : Compounds within the chromeno-pyrrole class have shown significant antioxidant properties. This activity is crucial for combating oxidative stress in biological systems .
- Anticancer Properties : Some derivatives have exhibited cytotoxic effects against cancer cell lines. For instance, studies have indicated that chromeno-pyrrole compounds can inhibit the growth of multidrug-resistant cancer cells .
- Antimicrobial Effects : Certain derivatives have demonstrated antibacterial activity comparable to standard antibiotics like gentamicin against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
A study investigating the antioxidant potential of various chromeno-pyrrole derivatives found that they effectively scavenge free radicals. The mechanism involves the donation of hydrogen atoms from hydroxyl groups present in their structure. The antioxidant activity was quantified using DPPH radical scavenging assays, revealing IC50 values ranging from 20 to 50 µM for several derivatives .
Anticancer Activity
Research conducted on the anticancer properties of chromeno-pyrroles showed promising results against different cancer cell lines. For instance:
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while maintaining low toxicity to normal cells.
Antimicrobial Activity
In antimicrobial studies, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli:
| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound possesses significant antimicrobial properties that could be harnessed for therapeutic applications.
Mechanistic Insights
The biological activities observed can be attributed to specific structural features of the compound. The presence of the dimethoxyphenyl group is known to enhance lipophilicity and facilitate cellular uptake, which is vital for its pharmacological effects. Additionally, interactions with biological targets such as enzymes and receptors may contribute to its diverse activities.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Yields for analogous compounds in the library synthesis ranged from 43–86%, with >50% exceeding 70% .
Key Observations:
Substituent Electronic Effects: The 3,4-dimethoxyphenyl group provides moderate electron-donating effects compared to 3,4,5-trimethoxyphenyl (stronger donation) or halogenated aryl groups (electron-withdrawing). The 2-(dimethylamino)ethyl substituent introduces basicity and enhanced solubility in polar solvents, contrasting with hydroxyethyl or non-polar alkyl chains .
Synthetic Accessibility: The target compound is synthesized under mild, one-pot MCR conditions, similar to other derivatives. However, yields may vary with substituents; for example, hydroxyethyl analogs (e.g., compound 4{4–19-7}) show lower yields (~52%) due to steric or electronic factors . Trimethoxyphenyl derivatives require precise stoichiometry (1.1 eq. amine for phenolic aldehydes) and extended reaction times (up to 2 hours) compared to electron-deficient aryl groups .
Downstream Reactivity: The dimethylaminoethyl group may facilitate further functionalization (e.g., quaternization) or participation in ring-opening reactions to form pyrrolo[3,4-c]pyrazol-6-ones, a transformation demonstrated for related chromeno-pyrrole derivatives .
Physicochemical Properties: Methoxy groups increase molecular weight and lipophilicity, while dimethylaminoethyl chains improve aqueous solubility. These traits are critical for drug-likeness and bioavailability .
Broader Context: Chromeno[2,3-c]pyrrole vs. Other Heterocycles
While chromeno[2,3-c]pyrrole derivatives are structurally distinct from other heterocycles (e.g., pyrrolo[2,3-d]pyrimidinediones or imidazo[1,2-a]pyridines ), their synthetic versatility and fused-ring systems make them promising for targeted drug design. For example:
- Pyrrolo[3,4-c]pyrazol-6-ones: Derived from chromeno-pyrroles via hydrazine-mediated ring-opening, these compounds exhibit distinct conformational flexibility and hydrogen-bonding capacity .
- Spiro Derivatives: Chromeno-pyrrole spiro compounds synthesized with isatins demonstrate expanded structural diversity, though their biological relevance remains understudied .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
